molecular formula C16H18ClNO3 B5695787 methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate

methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate

Cat. No.: B5695787
M. Wt: 307.77 g/mol
InChI Key: SCHOBTPHAFOCHF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C16H18ClNO3 This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl ester and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chlorophenyl compounds under specific conditions. One common method involves the condensation of piperidine-4-carboxylic acid with 2-chlorocinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacological agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate is unique due to its specific combination of a piperidine ring, chlorophenyl group, and ester functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-21-16(20)13-8-10-18(11-9-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-7,13H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHOBTPHAFOCHF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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